molecular formula C10H14O B14441581 Spiro[3.5]nonan-2-one, 5-methylene- CAS No. 75229-61-7

Spiro[3.5]nonan-2-one, 5-methylene-

Cat. No.: B14441581
CAS No.: 75229-61-7
M. Wt: 150.22 g/mol
InChI Key: DBAVMZQJKNRLPQ-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-2-one, 5-methylene- is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.5]nonane core with a methylene group at the 5-position and a ketone functional group at the 2-position. The molecular formula of Spiro[3.5]nonan-2-one, 5-methylene- is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-2-one, 5-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanone derivative with a methylene source, such as methylene iodide, in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Spiro[3.5]nonan-2-one, 5-methylene- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-2-one, 5-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[3.5]nonan-2-one, 5-methylene- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-2-one, 5-methylene- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.5]nonan-2-one: Lacks the methylene group at the 5-position.

    Spiro[4.5]decane-2-one: Features a larger spirocyclic core.

    Spiro[3.4]octan-2-one: Has a smaller spirocyclic core.

Uniqueness

Spiro[3.5]nonan-2-one, 5-methylene- is unique due to its specific spirocyclic structure and the presence of both a methylene group and a ketone functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

75229-61-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

9-methylidenespiro[3.5]nonan-2-one

InChI

InChI=1S/C10H14O/c1-8-4-2-3-5-10(8)6-9(11)7-10/h1-7H2

InChI Key

DBAVMZQJKNRLPQ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC12CC(=O)C2

Origin of Product

United States

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